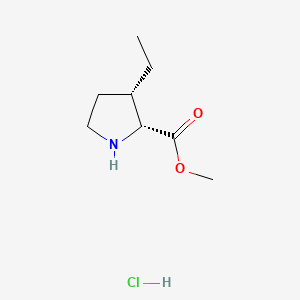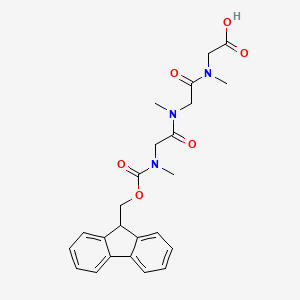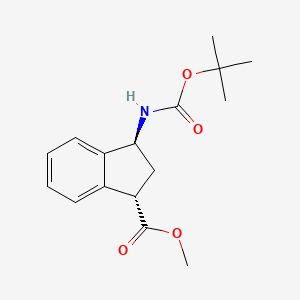
methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique stereochemistry and potential utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride typically involves the use of specific enantiomers and precise reaction conditions. One common method involves the transesterification reaction in an anhydrous medium, utilizing an enzyme that selectively affects the desired enantiomer . This process ensures the production of the compound with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound often employs bioreactors and enzymatic hydrolysis. For instance, an emulsion bioreactor containing lipase from Serratia marcescens has been used to produce similar compounds with high chemical and optical purity . The reaction conditions, such as stirring speed and phase separation techniques, are optimized to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include halogens for addition reactions, as well as alcohols for reduction processes . The conditions often involve specific temperatures and solvents to ensure the desired reaction pathway.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, the addition of halogens to alkenes results in vicinal dihalides, while reduction with alcohols produces corresponding alcohol derivatives .
Scientific Research Applications
Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride has a wide range of scientific research applications. It is used as an intermediate in the synthesis of various pharmaceuticals, including cardiovascular drugs and anti-cancer agents . Additionally, it plays a role in the development of new synthetic methodologies and biotechnological processes .
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride include other enantiomeric esters and derivatives used in pharmaceutical synthesis. Examples include methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate and other chiral esters .
Uniqueness: What sets this compound apart is its specific stereochemistry and the high enantiomeric purity achievable through its synthesis. This uniqueness makes it particularly valuable in applications requiring precise molecular configurations .
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
InChI Key |
UULFFIJPLBXISM-UOERWJHTSA-N |
Isomeric SMILES |
CC[C@H]1CCN[C@H]1C(=O)OC.Cl |
Canonical SMILES |
CCC1CCNC1C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)




![(3R)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910655.png)


![(6R)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B13910679.png)
H)methanol](/img/structure/B13910701.png)
![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)

![tert-Butyl 1'-(4-amino-2-fluorophenyl)-[4,4'-bipiperidine]-1-carboxylate](/img/structure/B13910721.png)

